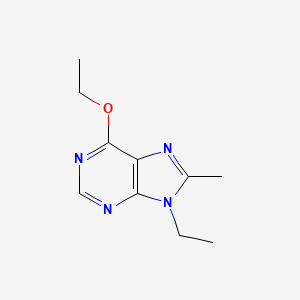
6-ethoxy-9-ethyl-8-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-etoxi-9-etil-8-metil-9H-purina es un compuesto aromático heterocíclico con la fórmula molecular C10H14N4O. Pertenece a la familia de las purinas, que es un grupo de compuestos orgánicos ampliamente encontrados en la naturaleza y esenciales para diversos procesos biológicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxi en la posición 6, un grupo etil en la posición 9 y un grupo metil en la posición 8 del anillo de purina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 6-etoxi-9-etil-8-metil-9H-purina típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación de un derivado de purina con grupos etil y metil en condiciones controladas. El grupo etoxi se puede introducir mediante una reacción de eterificación utilizando un alcohol adecuado y un catalizador ácido.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6-etoxi-9-etil-8-metil-9H-purina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
La 6-etoxi-9-etil-8-metil-9H-purina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas, como el ADN y las proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 6-etoxi-9-etil-8-metil-9H-purina implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Cloro-9-etil-8-metil-9H-purina
- 6-Metoxi-9-etil-8-metil-9H-purina
- 6-Etoxi-9-metil-8-metil-9H-purina
Singularidad
La 6-etoxi-9-etil-8-metil-9H-purina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. Su grupo etoxi en la posición 6, combinado con los grupos etil y metil, lo diferencia de otros derivados de purina e influye en su reactividad e interacciones.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-ethoxy-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C10H14N4O/c1-4-14-7(3)13-8-9(14)11-6-12-10(8)15-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
WBORRXVRBBMGNE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC2=C1N=CN=C2OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


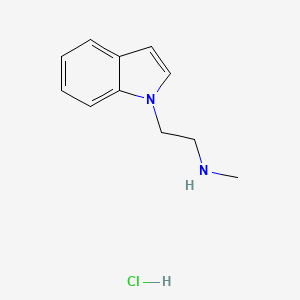

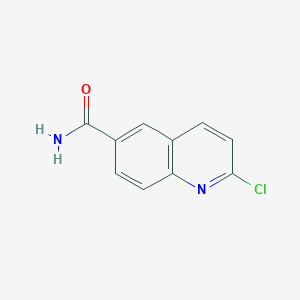
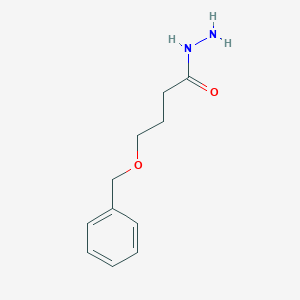
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
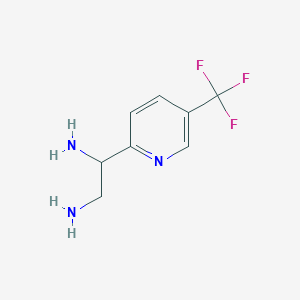
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
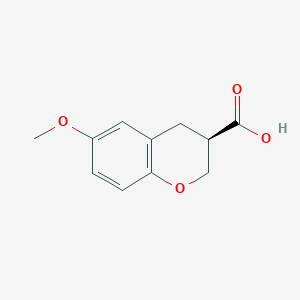
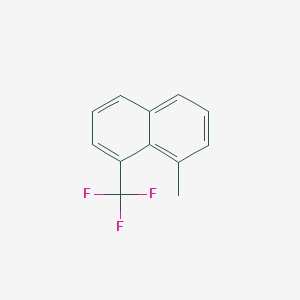

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
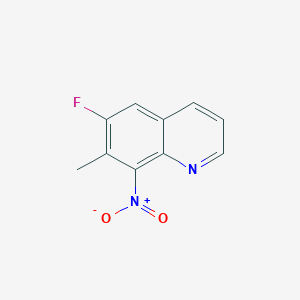
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

